1-(p-Toluenesulfonyl)azetidine
Overview
Description
1-(p-Toluenesulfonyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring substituted with a p-toluenesulfonyl group. This compound is known for its utility as a building block in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)azetidine can be synthesized through the reaction of azetidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Toluenesulfonyl)azetidine undergoes various chemical reactions, including:
Ring-Opening Reactions: Catalyzed by silver(I) complexes, the azetidine ring can be opened by nucleophiles such as alcohols, amines, and thiols.
Substitution Reactions: The p-toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Silver(I) Catalysts: Used in ring-opening reactions.
Nucleophiles: Alcohols, amines, thiols, and related compounds.
Major Products:
Scientific Research Applications
1-(p-Toluenesulfonyl)azetidine is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex nitrogen-containing heterocycles.
Polymer Chemistry: Used in the preparation of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action for 1-(p-Toluenesulfonyl)azetidine primarily involves its ability to undergo ring-opening reactions. The p-toluenesulfonyl group stabilizes the intermediate formed during the reaction, facilitating the nucleophilic attack and subsequent product formation . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
1-Tosylaziridine: Another sulfonyl-substituted aziridine with similar reactivity but a three-membered ring.
N-Tosylaziridine: Similar in structure but differs in ring size and reactivity.
Uniqueness: 1-(p-Toluenesulfonyl)azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity compared to three-membered aziridines. This difference in ring strain and stability makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCBXONEZGIOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301461 | |
Record name | 1-(p-Toluenesulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-45-2 | |
Record name | N-p-Tosylazetidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(p-Toluenesulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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